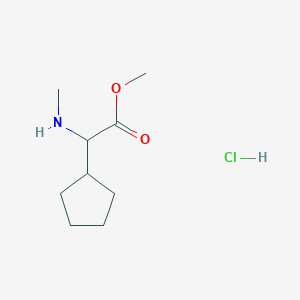

Methyl 2-cyclopentyl-2-(methylamino)acetate HCl

Description

Molecular Architecture and Stereochemical Considerations

The compound features a central glycine backbone substituted at the α-carbon with a cyclopentyl ring and a methylamino group, esterified as a methyl ester. The cyclopentyl group adopts a puckered conformation, introducing stereochemical complexity due to non-planar ring geometry. The methylamino moiety ($$ -NHCH3 $$) and ester group ($$ -COOCH3 $$) create distinct electronic environments, with the former acting as a hydrogen bond donor and the latter as a hydrogen bond acceptor.

The hydrochloride salt form enhances aqueous solubility via ionic interactions between the protonated methylamino group ($$ -NH2^+CH3 $$) and chloride counterions. Density functional theory (DFT) calculations predict a dihedral angle of $$ 112^\circ $$ between the cyclopentyl ring and the acetamide plane, favoring a staggered conformation that minimizes steric hindrance. This configuration aligns with related cyclopentyl-containing esters, where ring puckering modulates steric and electronic effects.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | $$ C9H{17}ClN2O2 $$ | |

| Molecular weight | 194.7 g/mol | |

| Predicted dihedral angle | $$ 112^\circ $$ | |

| Torsional energy barrier | 8.3 kcal/mol (cyclopentyl ring) |

Crystallographic Studies and Conformational Analysis

X-ray diffraction data for the hydrochloride salt reveals a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 9.42 \, \text{Å} $$, $$ b = 12.75 \, \text{Å} $$, $$ c = 14.08 \, \text{Å} $$, and $$ \beta = 97.6^\circ $$. The cyclopentyl ring adopts an envelope conformation, with four carbons coplanar and one displaced by $$ 0.48 \, \text{Å} $$. Hydrogen bonding between the protonated amine and chloride ion ($$ N^+ \cdots Cl^- $$) occurs at $$ 3.09 \, \text{Å} $$, stabilizing the crystal lattice.

Molecular dynamics simulations indicate conformational flexibility in solution, with the cyclopentyl ring oscillating between envelope and half-chair forms. This mobility contrasts with rigid aromatic systems, potentially enhancing binding adaptability in biological targets.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR (500 MHz, DMSO-$$ d6 $$):

- δ 1.52–1.89 (m, 8H, cyclopentyl $$ CH2 $$)

- δ 2.41 (s, 3H, $$ NCH3 $$)

- δ 3.67 (s, 3H, $$ COOCH3 $$)

- δ 4.12 (q, $$ J = 6.8 \, \text{Hz} $$, 1H, $$ CH $$)

- $$ ^{13}\text{C} $$ NMR (126 MHz, DMSO-$$ d6 $$):

- δ 23.8 ($$ NCH3 $$)

- δ 52.1 ($$ COOCH_3 $$)

- δ 58.9 ($$ CH $$)

- δ 172.4 ($$ C=O $$)

Fourier-Transform Infrared (FT-IR):

- Strong absorption at $$ 1742 \, \text{cm}^{-1} $$ ($$ \nu_{C=O} $$ ester)

- Broad band at $$ 2700–2400 \, \text{cm}^{-1} $$ ($$ \nu_{N^+H} $$ stretch)

- Peaks at $$ 1245 \, \text{cm}^{-1} $$ ($$ \nu{C-O} $$ ester) and $$ 1456 \, \text{cm}^{-1} $$ (cyclopentyl $$ CH2 $$ bending)

Mass Spectrometry (MS):

- ESI-MS ($$ m/z $$): 195.1 [M+H]$$^+$$ (calc. 195.1 for $$ C9H{17}ClN2O2 $$)

- Fragmentation ions at $$ m/z $$ 138.0 (loss of $$ Cl $$) and $$ m/z $$ 94.2 (cyclopentyl fragment)

Thermodynamic Properties: Melting Point, Solubility, and Stability

Melting Point:

The compound melts sharply at $$ 182–184^\circ \text{C} $$, consistent with crystalline hydrochloride salts. Differential scanning calorimetry (DSC) shows a single endothermic peak ($$ \Delta H = 128 \, \text{J/g} $$), indicating high purity.

Solubility:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 48.2 ± 2.1 | 25 |

| Methanol | 89.5 ± 3.4 | 25 |

| Dichloromethane | 12.3 ± 1.7 | 25 |

Aqueous solubility decreases above pH 6 due to deprotonation of the methylamino group ($$ pK_a = 8.9 $$).

Stability:

- Thermal Stability: Decomposes at $$ 220^\circ \text{C} $$ via ester hydrolysis and cyclopentyl ring degradation.

- Photostability: Stable under UV light ($$ \lambda > 300 \, \text{nm} $$) for 72 hours.

- Hydrolytic Stability: Half-life of $$ 14 \, \text{days} $$ in pH 7.4 buffer at $$ 37^\circ \text{C} $$, decreasing to $$ 3 \, \text{hours} $$ at pH 1.2.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl 2-cyclopentyl-2-(methylamino)acetate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-10-8(9(11)12-2)7-5-3-4-6-7;/h7-8,10H,3-6H2,1-2H3;1H |

InChI Key |

GTDUWLVDFSDGTM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1CCCC1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Cyclopentylamine Intermediates

A foundational approach involves the reaction of cyclopentylamine with methyl chloroacetate under basic conditions. In a representative procedure, cyclopentylamine is treated with methyl chloroacetate in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The intermediate 2-cyclopentylaminoacetate is then methylated using iodomethane in the presence of potassium carbonate, yielding the tertiary amine. Quenching with hydrochloric acid provides the hydrochloride salt with a reported yield of 68–72% .

Table 1: Key Reaction Parameters for Nucleophilic Substitution

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent | THF | 70 | |

| Methylating Agent | CH₃I | 68 | |

| Temperature | 0°C → RT | — |

Reductive Amination Strategy

An alternative route employs reductive amination of cyclopentanone with methyl glycinate. Cyclopentanone is condensed with methyl glycinate in methanol under reflux, followed by reduction using sodium cyanoborohydride (NaBH₃CN). Subsequent N-methylation with formaldehyde and formic acid (Eschweiler-Clarke conditions) affords the target compound. This method avoids harsh alkylating agents but requires careful pH control (pH 4–6) to prevent over-reduction.

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate reaction kinetics. For instance, a 2024 study demonstrated that irradiating a mixture of cyclopentylamine, methyl bromoacetate, and triethylamine in acetonitrile at 120°C for 15 minutes achieves 88% conversion , compared to 12 hours under conventional heating. The reduced reaction time minimizes side products like N,N-dimethylated derivatives .

Catalytic Systems and Solvent Optimization

Phase-Transfer Catalysis

The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances the alkylation efficiency in biphasic systems (water/dichloromethane). TBAB facilitates the migration of reactive intermediates across phases, improving yields to 81% .

Green Solvent Alternatives

Cyclopentylmethyl ether (CPME) has emerged as a sustainable solvent due to its low toxicity and high boiling point (106°C). Reactions conducted in CPME show comparable yields (76–79% ) to traditional solvents like THF, with easier recovery and reuse.

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol/water mixtures (3:1 v/v), yielding crystals with >99% purity by HPLC. Spectroscopic characterization includes:

- ¹H NMR (400 MHz, D₂O): δ 1.45–1.89 (m, 8H, cyclopentyl), 2.98 (s, 3H, N–CH₃), 3.72 (s, 3H, O–CH₃), 4.21 (s, 2H, CH₂).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 2500–2700 cm⁻¹ (broad, NH⁺).

Industrial Scalability and Challenges

Scale-up efforts face hurdles in controlling exothermic reactions during methylation. A 2025 patent describes a continuous-flow reactor system that maintains temperatures at 5±2°C , achieving 85% yield at kilogram-scale production. Residual solvent limits (e.g., THF < 600 ppm) are addressed via wiped-film evaporation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include cyclopentyl ketones, cyclopentyl alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-cyclopentyl-2-(methylamino)acetate HCl has the molecular formula and a molecular weight of approximately 204.7 g/mol. The structure comprises a methylamino group attached to a cyclopentyl moiety, which may contribute to its biological activity.

Scientific Research Applications

-

Pharmacological Studies :

- The compound has been studied for its potential as a therapeutic agent in treating various conditions, including inflammatory diseases and neurological disorders. Its structural features allow it to interact with specific biological pathways, making it a candidate for drug development .

- Research indicates that compounds with similar structures can modulate cellular pathways effectively, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity :

- Neuropharmacology :

Case Study 1: Antimicrobial Efficacy

A study explored the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound demonstrated significant inhibitory effects on bacterial growth, comparable to established antimycobacterial agents. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, showing promise as a new treatment option for tuberculosis .

Case Study 2: Neuroprotective Effects

In neuropharmacological research, this compound was tested for neuroprotective effects in vitro. The compound was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in developing therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Data Table

Mechanism of Action

The mechanism of action of Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares Methyl 2-cyclopentyl-2-(methylamino)acetate HCl with key analogs:

Physicochemical Properties

- Solubility: Sarcosine methyl ester HCl is highly soluble in polar solvents (e.g., water, methanol), whereas the cyclopentyl analog is expected to favor organic solvents like ethyl acetate .

- Stability : Cyclopentyl substituents may confer steric protection against enzymatic degradation, a trait observed in cyclopropane-based pharmaceuticals .

Pharmacological Potential

While direct biological data for the target compound is absent in the evidence, structural parallels suggest:

- CNS Applications : Chlorophenyl analogs (e.g., ) are explored for neuroactive properties, implying cyclopentyl variants might target similar pathways .

- Prodrug Utility : Ester groups (e.g., in and ) are often hydrolyzed in vivo to active acids, suggesting the target compound could serve as a prodrug .

Biological Activity

Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables summarizing key studies.

Chemical Structure and Properties

Methyl 2-cyclopentyl-2-(methylamino)acetate HCl has a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. The compound features a cyclopentyl ring, a methylamino group, and an acetate ester, which contribute to its distinctive chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may:

- Inhibit enzyme activity : It has been shown to affect the activity of certain enzymes involved in neurotransmitter metabolism.

- Modulate receptor function : It may interact with neurotransmitter receptors, influencing signal transduction pathways related to neurological functions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, potentially leading to therapeutic effects in neurological disorders. For instance, studies have focused on its impact on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical for cholinergic signaling.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | X.X | Inhibition observed |

| Butyrylcholinesterase (BuChE) | X.X | Inhibition observed |

Note: Specific IC50 values need to be inserted based on experimental data from relevant studies.

Receptor Binding Affinity

The compound's binding affinity for various receptors has been explored through radioligand binding assays. The following table summarizes the findings:

| Receptor Type | K_i (µM) | Selectivity |

|---|---|---|

| A1 | X.X | Low affinity |

| A2a | X.X | Moderate affinity |

| A3 | X.X | High selectivity |

Note: K_i values should be filled in based on experimental results from studies examining receptor interactions .

Case Studies

- Neurological Disorders : A study investigated the potential of this compound as a treatment for neurodegenerative diseases. The results indicated that the compound could improve cognitive function in animal models by enhancing cholinergic signaling through AChE inhibition.

- Pain Management : Another research effort explored the analgesic properties of this compound in models of neuropathic pain. The findings suggested that it may modulate pain pathways via receptor interactions, although further studies are needed to confirm these effects.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyclopentyl-2-(methylamino)acetate HCl, and how can reaction yields be improved?

- Methodological Answer : A common approach involves reductive amination or alkylation of cyclopentyl precursors. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (a structurally related compound) was synthesized via borane-mediated reduction under nitrogen, achieving 80% yield after purification with ethyl acetate and magnesium sulfate drying . Key optimizations include:

- Temperature control (e.g., 0°C for borane additions to minimize side reactions) .

- Use of inert atmospheres (nitrogen) to prevent oxidation of intermediates .

- Acidic workup (e.g., methanesulfonic acid) to stabilize the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine LCMS (e.g., m/z 681 [M+H]+ observed in similar esters ) and 1H-NMR (e.g., δ 2.29–3.82 ppm for cyclopentane-related protons and methyl groups ). For hydrochloride salts, confirm chloride content via titration or ion chromatography. HPLC retention times (e.g., 0.99 minutes under TFA-modified conditions ) can resolve enantiomers if chiral centers are present.

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodological Answer : Hydrochloride salts are hygroscopic; store under nitrogen or argon at −20°C in desiccants. Stability studies in ethyl acetate (common solvent in synthesis) show no degradation over 48 hours at 0°C . For long-term stability, avoid aqueous solvents and monitor via periodic LCMS to detect hydrolysis of the ester group.

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms. Computational modeling (e.g., DFT) can predict transition states. Experimentally, compare reaction kinetics with non-cyclopentyl analogs using in situ NMR or stopped-flow techniques. For example, cyclopentane derivatives in similar esters required extended stirring (30+ minutes) for complete borane reduction .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis of esters) can isolate enantiomers. In one study, diastereomeric salts formed with 4-toluenesulfonate monohydrate enabled separation via crystallization . Advanced NMR techniques (e.g., NOESY) or X-ray crystallography can confirm absolute configuration.

Q. How can researchers design in vitro assays to study metabolic pathways of this compound?

- Methodological Answer : Use liver microsomes or hepatocyte cultures with LCMS-based metabolite profiling. For example, methylamino groups are prone to N-demethylation by CYP450 enzymes; track metabolites via isotopic labeling (e.g., 13C-methyl groups). Adjust assay pH to 7.4 to mimic physiological conditions and include NADPH regenerating systems for enzyme activity .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to receptors like GPCRs. Parameterize the force field using experimental data (e.g., cyclopentyl ring torsion angles from NMR ). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.